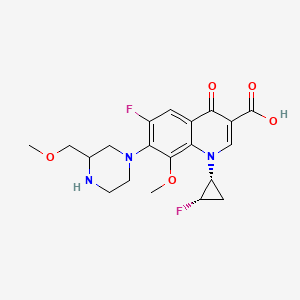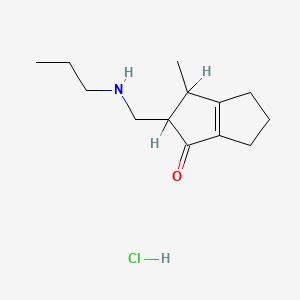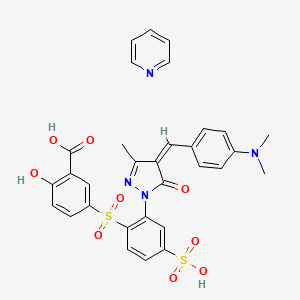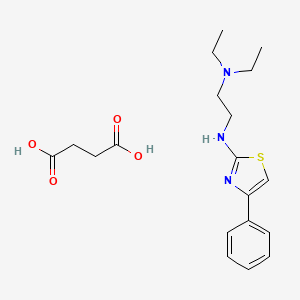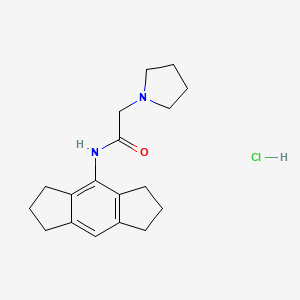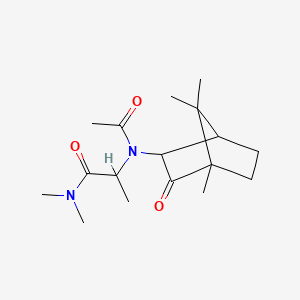
N,N-Dimethyl-2-(N-(2-oxo-3-bornyl)acetamido)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 2884243 is a chemical compound with a unique structure and properties that make it significant in various scientific fields It is known for its applications in chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRN 2884243 involves several steps, each requiring specific reaction conditions. The compound can be synthesized through a series of organic reactions, including condensation, cyclization, and functional group transformations. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of BRN 2884243 is scaled up using optimized synthetic routes. The process involves large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound efficiently. The industrial production methods are designed to minimize waste and maximize the yield of BRN 2884243.
Chemical Reactions Analysis
Types of Reactions
BRN 2884243 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: BRN 2884243 can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions involving BRN 2884243 typically use reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions include controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from the reactions of BRN 2884243 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.
Scientific Research Applications
BRN 2884243 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent and intermediate in organic synthesis, helping to create complex molecules for various purposes.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: BRN 2884243 is investigated for its potential therapeutic properties, including its role in drug development and its effects on specific molecular targets.
Industry: The compound is used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of BRN 2884243 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.
Conclusion
BRN 2884243 is a versatile compound with significant importance in multiple scientific fields. Its unique properties, diverse applications, and specific mechanism of action make it a valuable subject of study and use in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and comparison with similar compounds provides a comprehensive insight into its potential and utility.
Properties
CAS No. |
94801-86-2 |
|---|---|
Molecular Formula |
C17H28N2O3 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[acetyl-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)amino]-N,N-dimethylpropanamide |
InChI |
InChI=1S/C17H28N2O3/c1-10(15(22)18(6)7)19(11(2)20)13-12-8-9-17(5,14(13)21)16(12,3)4/h10,12-13H,8-9H2,1-7H3 |
InChI Key |
GTTAMIRBQGFZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C)N(C1C2CCC(C1=O)(C2(C)C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


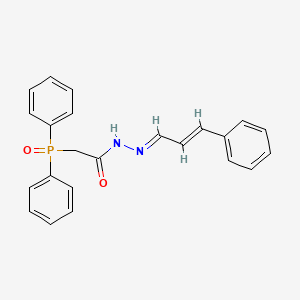
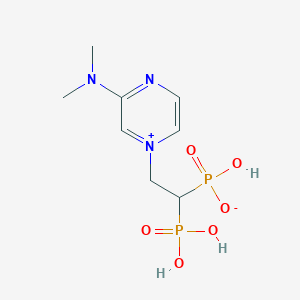
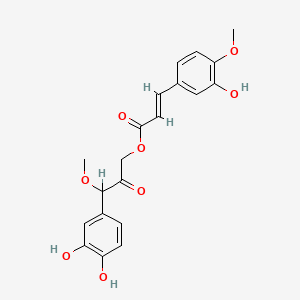

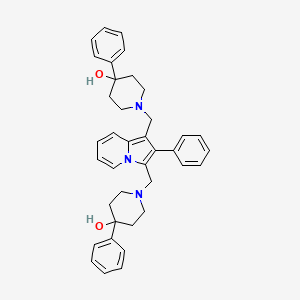
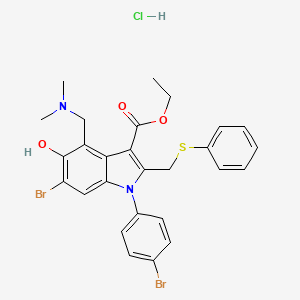

![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)
